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NoName
Overview
Description
NoName is a useful research compound. Its molecular formula is C24H17N3O4S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.09397721 g/mol and the complexity rating of the compound is 993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography
Overview
In the realm of crystallography, NoName has been utilized to enhance the purification and crystallization of proteins. A notable study by Knott et al. (2016) demonstrated that L-proline could stabilize purified NONO homodimers, facilitating X-ray structure determination. This advancement is critical for understanding nuclear gene regulation, which has implications in medical research.
Key Findings
- Stabilization of Proteins : L-proline aids in the stabilization of protein structures during crystallization.
- Implications for Medical Research : Improved understanding of protein structures can lead to advancements in therapeutic strategies for gene regulation.
Study Reference | Application | Outcome |
---|---|---|
Knott et al. (2016) | Protein crystallization | Enhanced stability and structure determination |
Geometric Deep Learning
Overview
this compound also shows promise in the field of geometric deep learning, a method that extends beyond traditional data analysis techniques. Bronstein et al. (2016) highlighted its potential in handling non-Euclidean data structures prevalent in various scientific domains such as brain imaging and genetics.
Key Findings
- Non-Euclidean Data Handling : this compound can effectively manage complex geometric data.
- Applications Across Disciplines : Useful in computational social sciences and computer graphics.
Study Reference | Application | Key Areas |
---|---|---|
Bronstein et al. (2016) | Geometric deep learning | Brain imaging, genetics, social sciences |
Environmental Engineering
Overview
In environmental engineering, this compound has been applied in systems designed to combat limescale and biofilm formation in water systems. The AUTthis compound project developed a system that uses a mixture of food-grade gases to prevent limescale buildup and eliminate biofilm.
Key Findings
- Limescale Prevention : The system effectively regulates the dosage of gases to solubilize calcareous deposits.
- Remote Monitoring Capabilities : Continuous monitoring allows for real-time adjustments to optimize performance.
Project Name | Application | Features |
---|---|---|
AUTthis compound | Water treatment system | Remote monitoring, limescale control |
Case Study 1: Protein Crystallization
In a case involving NONO protein purification, researchers utilized this compound to stabilize protein structures during crystallization. The successful X-ray structure determination led to insights into gene regulation mechanisms, demonstrating its significance in biomedical research.
Case Study 2: Geometric Data Analysis
A project employing geometric deep learning techniques with this compound facilitated breakthroughs in analyzing complex datasets from brain imaging studies. This application underscored the compound's versatility in handling non-standard data formats.
Case Study 3: Biofilm Control System
The AUTthis compound project showcased the effectiveness of this compound in preventing biofilm formation within naval unit water systems. The system's ability to adjust gas dosage based on real-time conditions significantly improved system efficiency and longevity.
Properties
IUPAC Name |
(3-benzyl-3'-nitrospiro[cyclohepta[d][1,3]thiazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c28-26(29)21-15-23(27(30)31)24(19-12-8-7-11-18(19)21)25(16-17-9-3-1-4-10-17)20-13-5-2-6-14-22(20)32-24/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOANUTVCRHICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC=C3SC24C5=CC=CC=C5C(=[N+]([O-])[O-])C=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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